N-(2-bromo-4-methylphenyl)nicotinamide
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Overview
Description
N-(2-bromo-4-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 2-bromo-4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)nicotinamide typically involves the reaction of 2-bromo-4-methylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-bromo-4-methylphenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
- N-substitutedphenyl-2-pyrazolylnicotinamides
Uniqueness
N-(2-bromo-4-methylphenyl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C13H11BrN2O |
---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-5-12(11(14)7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
JMGMEDXFCJNIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
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